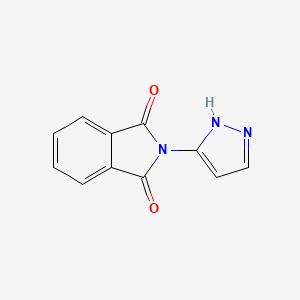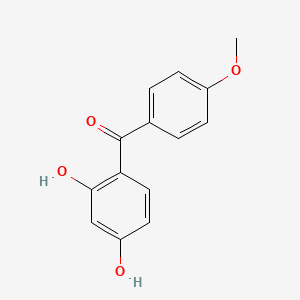![molecular formula C9H11NO3 B8722668 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8722668.png)
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Vue d'ensemble
Description
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound belonging to the class of benzodioxines. This compound features a benzodioxine ring structure with an amino group and a hydroxymethyl group attached. Benzodioxines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups . This method allows for the construction of the benzodioxine ring with high enantioselectivity.
Industrial Production Methods: Industrial production of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may involve large-scale catalytic processes using palladium or other transition metal catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of green solvents and environmentally friendly catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted benzodioxine compounds .
Applications De Recherche Scientifique
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. For example, it has been shown to interact with serotonin receptors and adrenergic receptors, influencing neurotransmission and vascular function .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1,4-benzodioxine: Lacks the amino and hydroxymethyl groups but shares the core benzodioxine structure.
6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine: Similar structure with a benzoxazine ring instead of a benzodioxine ring.
Uniqueness: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and research applications .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(6-amino-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2 |
Clé InChI |
WESGTRBLNOIOAT-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(O1)C=CC(=C2)N)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
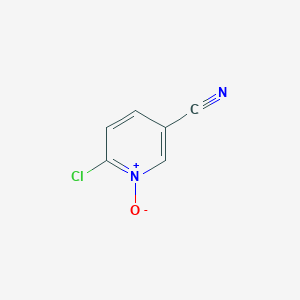
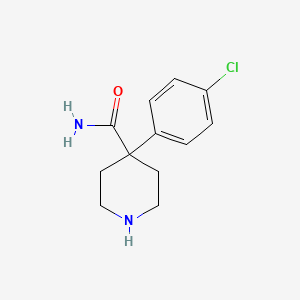
![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)
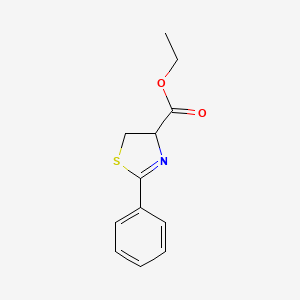

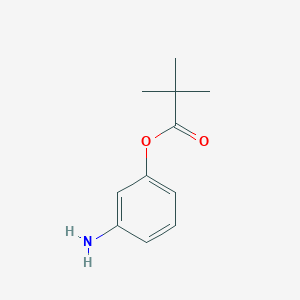
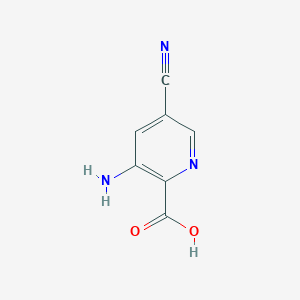
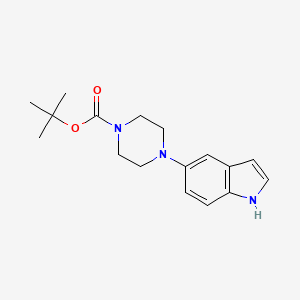
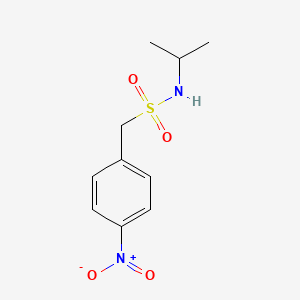
![3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol](/img/structure/B8722638.png)
![{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B8722645.png)
![8-Hydroxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B8722652.png)
